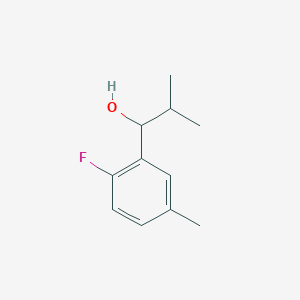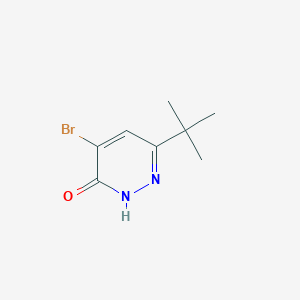![molecular formula C14H17Cl2N3O2 B14033664 N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)
N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride is a spirocyclic compound known for its unique structural features and potential applications in various fields. Spirocyclic compounds are characterized by their distinctive ring systems, which are found in a wide range of natural and synthetic molecules. These compounds often exhibit interesting biological activities, making them valuable in medicinal chemistry and other scientific research areas.
Métodos De Preparación
The synthesis of N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves several key steps. One common synthetic route includes the oxidative cleavage of a precursor compound, followed by amine coupling and deprotection of protective groups. For instance, the oxidative cleavage of tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate can be followed by coupling with an appropriate amine and subsequent deprotection using hydrochloric acid in a suitable solvent . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields.
Análisis De Reacciones Químicas
N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications due to its spirocyclic structure and potential biological activities. It has been studied for its role as a phosphodiesterase 7 (PDE7) inhibitor, which makes it useful in the treatment of pain, especially neuropathic pain . Additionally, spirocyclic compounds like this one have shown promise in anticancer research by arresting cell growth and inducing apoptosis in neoplastic cells . Other applications include their use as chiral medicines, chiral liquid crystal display (LCD) materials, macromolecule bulking agents, and biological pesticides .
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. As a PDE7 inhibitor, it modulates the levels of cyclic adenosine monophosphate (cAMP) within cells, leading to various downstream effects. By inhibiting PDE7, the compound can reduce inflammation and pain, making it a potential therapeutic agent for conditions like neuropathic pain . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride can be compared with other spirocyclic compounds that exhibit similar biological activities. For instance, N-(3,4-dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide hydrochloride is another spirocyclic compound with potential therapeutic applications . The uniqueness of this compound lies in its specific structural features and the presence of the 3-chlorophenyl group, which may contribute to its distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C14H17Cl2N3O2 |
|---|---|
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H16ClN3O2.ClH/c15-10-3-1-4-11(7-10)17-13(19)12-8-14(20-18-12)5-2-6-16-9-14;/h1,3-4,7,16H,2,5-6,8-9H2,(H,17,19);1H |
Clave InChI |
ZWWQINLURMEHHC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC(=NO2)C(=O)NC3=CC(=CC=C3)Cl)CNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)
![(R)-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B14033608.png)



![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)


![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)

![2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14033665.png)

